molecular formula C16H16FNO3 B5576273 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime

3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime

Cat. No.: B5576273
M. Wt: 289.30 g/mol
InChI Key: JPHGKLHUCUXNGO-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime is a useful research compound. Its molecular formula is C16H16FNO3 and its molecular weight is 289.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.11142153 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Synthesis of Oxime Esters and Antimicrobial Activity : Oxime esters synthesized from esterification of benzaldehyde oximes, including 3-ethoxy-4-benzaldehyde oxime, demonstrated antifungal and antibacterial activities. The length of alkyl chains and the presence of electron-donating groups were factors influencing activity (Ahluwalia et al., 2017).

  • Fluorinated Compounds in Medicinal Chemistry : The introduction of fluorine atoms into organic molecules, including benzaldehydes, has been explored for enhancing their biological activity, stability, and membrane permeability. Fluorinated analogs of known bioactive compounds, such as combretastatin A-4, show significant anticancer properties, highlighting the potential of fluorinated benzaldehyde derivatives in drug development (Lawrence et al., 2003).

  • Photocatalytic Oxidation and Environmental Applications : The photocatalytic oxidation of benzyl alcohol and its derivatives on titanium dioxide under visible light irradiation has been investigated, showing high conversion and selectivity to corresponding aldehydes. This process, applicable to 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime derivatives, could be significant in environmental remediation and organic synthesis (Higashimoto et al., 2009).

  • Enzymatic Catalysis and Bioconversion : Aryl-alcohol oxidase, an enzyme involved in lignin degradation, oxidizes benzylic and π system-containing alcohols to aldehydes. Understanding the enzyme's interaction with substrates like benzaldehyde oximes can inform biotechnological applications for biomass conversion and green chemistry (Ferreira et al., 2015).

Materials Science and Polymer Chemistry

  • Conductive Polymers : Bis-aldehyde monomers derived from benzaldehyde oximes, including those with ethoxy groups, have been used to synthesize conductive polyazomethines. These materials, with electrically conductive properties, find applications in electronic devices, demonstrating the role of benzaldehyde oxime derivatives in advanced materials science (Hafeez et al., 2019).

Safety and Hazards

Sigma-Aldrich provides 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s important to handle all chemicals with appropriate safety measures.

Properties

IUPAC Name

(NE)-N-[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-2-20-16-9-12(10-18-19)7-8-15(16)21-11-13-5-3-4-6-14(13)17/h3-10,19H,2,11H2,1H3/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHGKLHUCUXNGO-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NO)OCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/O)OCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.